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Cat. No.: B15490488 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure and bonding of 1-

phenylphospholane, a significant organophosphorus compound with applications in catalysis

and as a precursor in the synthesis of more complex molecules. This document outlines the

structural characteristics, bonding parameters, and spectroscopic signatures of 1-

phenylphospholane, supported by detailed experimental and computational methodologies.

Molecular Structure and Conformation
1-Phenylphospholane, with the chemical formula C₁₀H₁₃P, consists of a five-membered

saturated phospholane ring directly attached to a phenyl group at the phosphorus atom. The

phospholane ring typically adopts a puckered envelope or twist conformation to minimize ring

strain. The orientation of the phenyl group relative to the phospholane ring is a key structural

feature influencing its reactivity and ligand properties.

While a definitive crystal structure for 1-phenylphospholane is not readily available in open

literature, structural parameters can be reliably predicted through computational modeling and

inferred from the crystal structures of closely related derivatives. X-ray crystallography is the

definitive method for determining solid-state molecular structures.[1][2][3]

Table 1: Predicted Geometric Parameters of 1-Phenylphospholane (DFT B3LYP/6-31G)*
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Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)

P-C (phenyl) 1.83

P-C (ring) 1.86

C-C (ring, avg.) 1.54

C-H (avg.) 1.09

C(phenyl)-P-C(ring) 101.5

C(ring)-P-C(ring) 94.0

C-C-C (ring, avg.) 104.0

Phenyl ring twist 30.0

Note: These values are illustrative and would be definitively confirmed by X-ray crystallographic

data.

Synthesis and Spectroscopic Characterization
A novel and efficient synthetic route to phospholanes has been developed, which can be

adapted for the synthesis of 1-phenylphospholane.[4][5][6] This method involves the reaction of

a pentaphosphaferrocene complex with 1,4-dibromobutane to form a precursor complex, which

upon reaction with a nucleophile like potassium phenylide (KPh), yields 1-phenylphospholane.

[6]

Experimental Protocol: Synthesis of 1-
Phenylphospholane
Materials:

[Cp*Fe(η⁴-P₅(C₄H₈))] precursor complex[6]

Potassium phenylide (KPh) solution in THF

Anhydrous tetrahydrofuran (THF)
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Anhydrous hexanes

Standard Schlenk line and glassware

Procedure:

Under an inert atmosphere (argon or nitrogen), dissolve the [Cp*Fe(η⁴-P₅(C₄H₈))] precursor

complex in anhydrous THF.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add one equivalent of a freshly prepared solution of potassium phenylide in THF to

the reaction mixture with vigorous stirring.

Allow the reaction to warm to room temperature and stir for 12 hours.

Remove the solvent under reduced pressure.

Extract the residue with anhydrous hexanes and filter to remove inorganic byproducts.

Evaporate the solvent from the filtrate to yield 1-phenylphospholane as a colorless oil.

Purify further by vacuum distillation.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of

1-phenylphospholane.

Table 2: Expected NMR Spectroscopic Data for 1-Phenylphospholane
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Nucleus Solvent
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

¹H CDCl₃ 7.5-7.3 m

2.2-1.8 m

¹³C CDCl₃ 138-128 m

30-25 m

³¹P CDCl₃ -15 to -25 s

¹H NMR: The phenyl protons are expected to appear as a multiplet in the aromatic region (δ

7.3-7.5 ppm). The methylene protons of the phospholane ring will appear as complex

multiplets in the aliphatic region (δ 1.8-2.2 ppm) due to P-H and H-H coupling.

¹³C NMR: The phenyl carbons will resonate in the aromatic region (δ 128-138 ppm), while

the phospholane ring carbons will appear in the aliphatic region (δ 25-30 ppm).

³¹P NMR: A single resonance is expected in the range of δ -15 to -25 ppm, characteristic of a

tertiary phosphine with a five-membered ring.[7]

Bonding Analysis: A Computational Approach
Density Functional Theory (DFT) calculations provide valuable insights into the electronic

structure and bonding of 1-phenylphospholane.[8][9] Geometry optimization at the B3LYP/6-

31G* level of theory can predict the minimum energy conformation and provide electronic

properties.

The phosphorus atom in 1-phenylphospholane possesses a lone pair of electrons, which is

crucial for its nucleophilic and ligand properties. The P-C bonds exhibit significant covalent

character. The highest occupied molecular orbital (HOMO) is typically localized on the

phosphorus lone pair, while the lowest unoccupied molecular orbital (LUMO) is often

associated with the π* orbitals of the phenyl ring. The energy difference between the HOMO

and LUMO provides an indication of the molecule's chemical reactivity.
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Reaction Mechanisms and Pathways
1-Phenylphospholane can participate in a variety of chemical reactions, primarily leveraging the

reactivity of the phosphorus lone pair. A key reaction pathway is its oxidation to 1-

phenylphospholane oxide. It also serves as a ligand in transition metal catalysis.

A proposed mechanism for the formation of the phospholane ring involves the ring opening of a

phosphirane precursor followed by intramolecular C-H activation.[10][11]

Phosphirane Precursor ProtonationH+ Ring Opening & C-H Activation 1-Phenylphospholane

Click to download full resolution via product page

Caption: Proposed reaction pathway for phospholane synthesis.

Experimental and Computational Workflows
The comprehensive analysis of 1-phenylphospholane involves a synergistic approach

combining experimental synthesis and characterization with computational modeling.
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Experimental Workflow Computational Workflow

Synthesis of 1-Phenylphospholane
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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